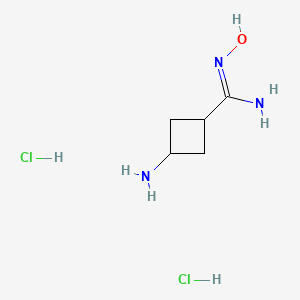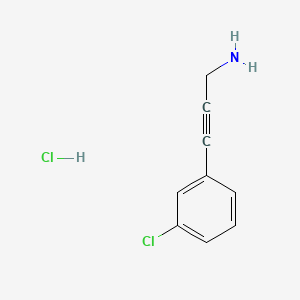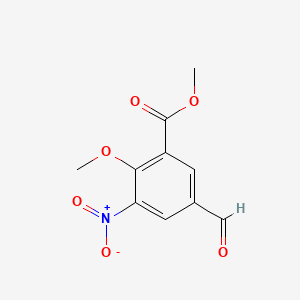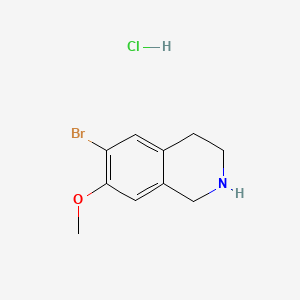
1-(5-fluoropyrimidin-2-yl)-1,4-diazepane trihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(5-Fluoropyrimidin-2-yl)-1,4-diazepane trihydrochloride is a chemical compound that features a fluorinated pyrimidine ring attached to a diazepane structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-fluoropyrimidin-2-yl)-1,4-diazepane trihydrochloride typically involves the reaction of 5-fluoropyrimidine with 1,4-diazepane under specific conditions. The reaction may require the use of catalysts and solvents to facilitate the formation of the desired product. Common reagents used in the synthesis include potassium carbonate (K₂CO₃) and various amines .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the trihydrochloride salt form of the compound.
化学反应分析
Types of Reactions
1-(5-Fluoropyrimidin-2-yl)-1,4-diazepane trihydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom on the pyrimidine ring can be substituted with other functional groups.
Oxidation and Reduction Reactions: The compound can participate in redox reactions under appropriate conditions.
Condensation Reactions: The diazepane ring can react with other compounds to form larger structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Substitution: Potassium carbonate (K₂CO₃), amines
Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂)
Reduction: Reducing agents such as sodium borohydride (NaBH₄)
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various fluorinated derivatives, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound .
科学研究应用
1-(5-Fluoropyrimidin-2-yl)-1,4-diazepane trihydrochloride has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds.
Biological Studies: The compound is studied for its potential biological activity and interactions with biological targets.
Industrial Applications: It is used in the synthesis of other chemical compounds and materials.
作用机制
The mechanism of action of 1-(5-fluoropyrimidin-2-yl)-1,4-diazepane trihydrochloride involves its interaction with specific molecular targets. The fluorinated pyrimidine ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The diazepane structure may also contribute to the compound’s binding affinity and specificity .
相似化合物的比较
Similar Compounds
2-Chloro-5-fluoropyrimidine: A similar compound with a chlorine atom instead of a diazepane ring.
5-Fluoro-2-cyanopyrimidine: Another fluorinated pyrimidine derivative with a cyano group.
Uniqueness
1-(5-Fluoropyrimidin-2-yl)-1,4-diazepane trihydrochloride is unique due to its combination of a fluorinated pyrimidine ring and a diazepane structure. This combination imparts specific chemical and biological properties that differentiate it from other similar compounds .
属性
IUPAC Name |
1-(5-fluoropyrimidin-2-yl)-1,4-diazepane;trihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13FN4.3ClH/c10-8-6-12-9(13-7-8)14-4-1-2-11-3-5-14;;;/h6-7,11H,1-5H2;3*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGHLCNYRNCSVSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C2=NC=C(C=N2)F.Cl.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16Cl3FN4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.6 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[(methylamino)methyl]oxane-4-carbonitrile hydrochloride](/img/structure/B6609475.png)

![methyl 2-hydroxy-6-azaspiro[3.5]nonane-2-carboxylate hydrochloride](/img/structure/B6609493.png)

![2-(propan-2-yl)-5H,6H,7H,8H-pyrido[3,4-d]pyrimidine dihydrochloride](/img/structure/B6609508.png)
![3-{1-[(2-methylpyridin-3-yl)methyl]-1H-1,2,3-triazol-4-yl}propan-1-amine trihydrochloride](/img/structure/B6609514.png)
![tert-butyl N-[(2S)-3-amino-2-methoxypropyl]carbamate](/img/structure/B6609518.png)
![3-{3-bromobicyclo[1.1.1]pentan-1-yl}oxetane](/img/structure/B6609523.png)
![4-(2-{[(tert-butoxy)carbonyl]amino}ethyl)oxane-4-carboxylic acid](/img/structure/B6609529.png)

![2-bromo-1-{spiro[2.5]octan-6-yl}ethan-1-one](/img/structure/B6609553.png)
